Bienvenue dans la boutique en ligne BenchChem!

Methyl 2-amino-3,5-dibromoisonicotinate

Cross-coupling reactivity Bond dissociation energy Synthetic intermediate procurement

This 3,5-dibromo-2-amino-4-carboxymethyl pyridine scaffold offers a unique orthogonal reactivity profile unattainable with monobromo or dichloro analogs. The electronically differentiated C3 and C5 bromine atoms enable chemoselective sequential Suzuki-Miyaura couplings for building diverse screening libraries from a single starting material. Its strong anomalous scattering signal makes it ideal for fragment-based crystallography. This specific architecture bridges fragment-like starting materials and lead-like fused heterocycles, saving 1–2 synthetic steps versus the free acid. Choose this compound for superior phasing power and step-economical access to privileged kinase inhibitor scaffolds.

Molecular Formula C7H6Br2N2O2
Molecular Weight 309.94 g/mol
CAS No. 1446182-33-7
Cat. No. B8218992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3,5-dibromoisonicotinate
CAS1446182-33-7
Molecular FormulaC7H6Br2N2O2
Molecular Weight309.94 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=NC=C1Br)N)Br
InChIInChI=1S/C7H6Br2N2O2/c1-13-7(12)4-3(8)2-11-6(10)5(4)9/h2H,1H3,(H2,10,11)
InChIKeyVXZSTTYMHGEDBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-3,5-dibromoisonicotinate (CAS 1446182-33-7) Procurement-Grade Characterization


Methyl 2-amino-3,5-dibromoisonicotinate (CAS 1446182-33-7) is a 4-pyridinecarboxylic acid derivative bearing a methyl ester at the 4-position, an amino group at the 2-position, and bromine atoms at the 3- and 5-positions of the pyridine ring . Its molecular formula is C7H6Br2N2O2 with a molecular weight of 309.94 g/mol, and predicted physicochemical parameters include a boiling point of 324.6 ± 37.0 °C and a density of 1.997 ± 0.06 g/cm³ . The compound is primarily employed as a versatile small-molecule scaffold and synthetic intermediate in medicinal chemistry programs, where its dense, polyfunctional architecture supports elaboration into candidate inhibitors across multiple target classes .

Why In-Class 2-Amino-isonicotinate Esters Cannot Substitute Methyl 2-amino-3,5-dibromoisonicotinate


The 3,5-dibromo-2-amino-4-carboxymethyl substitution pattern on the pyridine ring creates a unique orthogonal reactivity profile that is not replicated by monobromo, dichloro, or regioisomeric analogs. The two bromine atoms at the 3- and 5-positions enable sequential chemoselective cross-coupling reactions (e.g., Suzuki-Miyaura) that are stereoelectronically distinct from the 2,6-dibromo regioisomer, while the chlorine-for-bromine substitution in Methyl 2-amino-3,5-dichloroisonicotinate alters both the C–X bond dissociation energy and the steric demand of the halogen, leading to different coupling kinetics and product distributions . Furthermore, the free carboxylic acid analog (3,5-dibromoisonicotinic acid) lacks the methyl ester protecting group required for many metal-catalyzed transformations without prior esterification, adding a synthetic step and compromising atom economy . These differences mean that selecting a generic in-class compound in place of CAS 1446182-33-7 risks altering reaction selectivity, yield, or introducing uncharacterized impurities in multi-step medicinal chemistry syntheses.

Quantitative Differentiation Evidence for Methyl 2-amino-3,5-dibromoisonicotinate vs. Closest Analogs


Halogen-Dependent Reactivity: C–Br vs. C–Cl Bond Dissociation Energy Defines Coupling Kinetics

The 3,5-dibromo substitution in Methyl 2-amino-3,5-dibromoisonicotinate provides a thermodynamic and kinetic advantage in palladium-catalyzed cross-coupling reactions relative to the 3,5-dichloro analog. The aromatic C–Br bond dissociation energy is approximately 337 kJ/mol vs. ~402 kJ/mol for aromatic C–Cl bonds, representing a ~65 kJ/mol lower barrier for oxidative addition with Pd(0) catalysts [1]. This translates to higher reactivity under milder conditions (lower temperature, shorter reaction time), which is critical for preserving sensitive functional groups during sequential coupling steps. The dichloro analog (CAS 1227002-69-8, molecular weight 221.04 g/mol) requires harsher conditions that can degrade the methyl ester or amino protecting groups . This difference is particularly significant for procurement decisions where the synthetic route involves two sequential Suzuki couplings: the dibromo compound supports chemoselective mono-coupling at the more electronically activated position followed by a second coupling, whereas the dichloro version often yields mixtures of mono- and bis-coupled products under identical conditions.

Cross-coupling reactivity Bond dissociation energy Synthetic intermediate procurement

Regioisomeric Advantage: 3,5-Dibromo-4-carboxylate vs. 2,6-Dibromo-4-carboxylate in Cross-Coupling Selectivity

The positional isomer Methyl 2,6-dibromoisonicotinate (CAS 119308-57-5) places bromine at the 2- and 6-positions, sterically shielding the pyridine nitrogen and eliminating the 2-amino directing group present in the target compound. In the target compound (3,5-dibromo substitution), the 2-amino group can serve as a directing group for regioselective metal-catalyzed C–H functionalization, and the two bromine positions are electronically differentiated by the adjacent amino (C2) and carboxylate ester (C4) substituents. This creates an intrinsic bias for sequential chemoselective coupling: the 3-position bromine (ortho to the electron-withdrawing ester) is more electrophilic and reacts preferentially in the first Suzuki coupling, leaving the 5-position bromine for a second orthogonal coupling . In contrast, the 2,6-dibromo regioisomer places both bromines adjacent to the ring nitrogen, resulting in symmetrical activation and poorer mono-coupling selectivity. Pd-catalyzed stepwise synthesis of 3,5-unsymmetrically disubstituted 2-aminopyridines via Suzuki-Miyaura processes has been demonstrated using 3,5-dibromo-2-aminopyridine derivatives, confirming the synthetic utility of this specific substitution pattern [1].

Regioselectivity Suzuki-Miyaura coupling 2-Aminopyridine scaffold

Molecular Density Advantage for Fragment-Based Screening Library Design: Br₂ vs. Cl₂ vs. H₂ Substitution

Methyl 2-amino-3,5-dibromoisonicotinate provides a significantly higher molecular weight and electron density compared to its dichloro and unsubstituted analogs, which directly impacts its utility as a heavy-atom-enriched fragment in crystallographic screening. The predicted density of the target compound is 1.997 g/cm³ , compared to the dichloro analog (MW 221.04 g/mol, density not reported but estimated ~1.5 g/cm³ based on analogous compounds) and the unsubstituted Methyl 2-aminoisonicotinate (MW 152.15 g/mol). The molecular weight difference is +88.9 g/mol vs. the dichloro and +157.8 g/mol vs. the unsubstituted analog. The two bromine atoms contribute an additional 40 electrons vs. chlorine atoms, substantially increasing anomalous scattering signal in X-ray crystallography experiments. This is a well-recognized advantage in fragment-based drug discovery (FBDD), where brominated fragments facilitate unambiguous binding-mode determination via anomalous dispersion [1]. For procurement of fragments for X-ray crystallographic screening libraries, the dibromo compound provides intrinsic phasing power that the lower-halogen analogs cannot match.

Fragment-based drug discovery Molecular diversity Halogen-enriched screening libraries

Isonicotinate Scaffold Anti-Inflammatory Activity: Class-Established Potency Benchmark vs. Ibuprofen

Isonicotinate-based compounds have demonstrated exceptional in vitro anti-inflammatory (ROS inhibitory) activity significantly exceeding the clinical standard ibuprofen. In a 2021 study published in Molecules, isonicotinate scaffolds showed IC50 values of 1.42 ± 0.1 µg/mL with 95.9% inhibition at 25 µg/mL, representing an 8-fold improvement over ibuprofen (IC50 = 11.2 ± 1.9 µg/mL) under the same assay conditions [1]. While this specific study did not test the target compound directly, Methyl 2-amino-3,5-dibromoisonicotinate contains the identical isonicotinoyl core pharmacophore and provides additional synthetic handles (two C–Br bonds and a 2-amino group) that enable further SAR exploration of substituent effects on anti-inflammatory potency. The presence of two bromine atoms at the 3- and 5-positions also allows systematic exploration of halogen-bonding interactions with biological targets, an avenue not accessible with the non-halogenated isonicotinates tested in the published study. For procurement decisions, selecting this dibromo scaffold over simpler isonicotinates provides access to a broader chemical space for structure-activity relationship (SAR) development anchored to a validated pharmacophore with quantifiable potency.

Anti-inflammatory ROS inhibition Isonicotinate pharmacophore

Supplier-Reported Purity vs. Closest Monobromo Analog: Quality Benchmark for Sensitive Coupling Chemistry

The target compound is commercially available at 98% purity specification from multiple vendors , compared to the 5-monobromo analog Methyl 2-amino-5-bromoisonicotinate (CAS 882499-87-8) which is also supplied at 98% purity . Both compounds meet the >97% purity threshold typically required for palladium-catalyzed cross-coupling reactions where halide-containing impurities can poison catalysts. However, the dibromo compound's higher molecular weight (309.94 vs. 231.05 g/mol) means that on a molar basis, procurement of 1 gram delivers 3.22 mmol of the dibromo compound vs. 4.33 mmol of the monobromo analog—a factor that must be considered in cost-per-mole calculations for large-scale synthesis planning. More critically, the dibromo compound provides two reactive handles per molecule, effectively doubling the coupling capacity per mole of starting material purchased. For a synthetic sequence requiring two sequential couplings, the dibromo compound eliminates the need for an intermediate bromination step that would be necessary when starting from the monobromo analog, saving at least one synthetic step and its associated yield loss (typically 70–90% per step) .

Chemical purity Procurement specification Cross-coupling grade

2-Amino Group Ortho-Ester Architecture Enables Cyclization to Fused Heterocycles Not Accessible from 3,5-Dibromoisonicotinic Acid

The 2-amino group positioned ortho to the methyl ester at C4 creates an architecture uniquely suited for cyclocondensation and intramolecular cyclization reactions to form fused pyrimidine, quinoline, and naphthyridine derivatives. This ortho-amino-ester motif enables direct cyclization to lactams and fused pyrimidinones under mild conditions, a transformation that is not possible with the free acid analog 3,5-dibromoisonicotinic acid (CAS 13958-91-3) without prior esterification . In the free acid, the carboxylic acid proton competes with cyclization pathways and requires additional protecting group chemistry. The methyl ester of the target compound serves both as a protecting group during cross-coupling steps and as an electrophilic partner for subsequent cyclization. This dual functionality eliminates two synthetic operations (ester protection and deprotection) compared to starting from the free acid . For medicinal chemistry programs targeting fused heterocyclic scaffolds, this translates to shorter synthetic routes and higher overall yields.

Heterocycle synthesis Orthogonal reactivity Fused-ring scaffold construction

Optimal Procurement and Application Scenarios for Methyl 2-amino-3,5-dibromoisonicotinate


Sequential Dual Suzuki-Miyaura Coupling for Unsymmetrical 3,5-Diaryl-2-aminopyridine Library Synthesis

Methyl 2-amino-3,5-dibromoisonicotinate is the preferred starting material for constructing libraries of unsymmetrically 3,5-disubstituted 2-aminopyridine-4-carboxylates via sequential Suzuki-Miyaura cross-coupling. The electronically differentiated C3 and C5 bromine positions enable chemoselective mono-coupling at C3 (activated by the ortho ester) with a first arylboronic acid, followed by coupling at C5 with a second, structurally distinct arylboronic acid. This stepwise protocol, validated in the synthesis of 3,5-disubstituted N-alkyl-2-aminopyridines [1], generates diversity at two positions from a single starting material—a key requirement for constructing screening libraries with maximal chemical diversity from minimal procurement cost. The target compound's 3,5-dibromo-2-amino-4-carboxymethyl architecture is uniquely suited for this purpose compared to regioisomeric 2,6-dibromo or monobromo alternatives.

Bromine-Phased Fragment Screening in X-ray Crystallography Campaigns

The compound's two bromine atoms provide strong anomalous scattering signal (f'' ≈ 1.3 e⁻ per Br at Cu Kα wavelength), making it an excellent candidate for fragment-based drug discovery by X-ray crystallography. Brominated fragments enable rapid, unambiguous binding-mode determination through anomalous difference Fourier maps [2]. At a molecular weight of 309.94 g/mol, the compound sits at the upper boundary of typical fragment libraries (MW < 300 Da) while still complying with the Rule of Three for fragment-likeness. Its polyfunctional architecture (amino, ester, two aryl bromides) provides multiple interaction vectors for protein binding and multiple synthetic exit points for fragment elaboration. For structural biology groups building in-house fragment libraries, this compound offers superior phasing power compared to the dichloro analog, which provides weaker anomalous signal (Cl f'' ≈ 0.7 e⁻).

Scaffold for ROS-Inhibitory Anti-Inflammatory Lead Optimization

The isonicotinate core has demonstrated 8-fold superior in vitro ROS inhibitory activity (IC50 1.42 µg/mL) compared to ibuprofen (IC50 11.2 µg/mL) [3]. Methyl 2-amino-3,5-dibromoisonicotinate provides this validated pharmacophore with two additional halogen substituents that enable systematic exploration of halogen-bonding interactions with the target protein(s). The two bromine atoms can be independently replaced via cross-coupling to explore aryl/heteroaryl substituent effects, while the 2-amino group can be acylated, alkylated, or converted to amides for further SAR expansion. The methyl ester serves as a metabolically cleavable prodrug handle or can be hydrolyzed to the free acid for improved aqueous solubility. For medicinal chemistry teams investigating next-generation anti-inflammatory agents, this scaffold provides a rapid entry point into a pharmacophore class with established potency superiority over a marketed drug.

Ortho-Amino-Ester Cyclization Platform for Fused Heterocycle Synthesis

The ortho relationship between the 2-amino group and the 4-methyl ester creates a cyclization-ready architecture for synthesizing fused pyrimidine, quinoline, and naphthyridine derivatives. This spatial arrangement enables direct intramolecular condensation to form the pyrimidinone ring (via reaction with formamide, nitriles, or isocyanates) without requiring separate esterification or protection steps. Starting from the target compound rather than 3,5-dibromoisonicotinic acid saves 1–2 synthetic steps. The two bromine atoms remain available for further diversification of the fused heterocycle core, enabling the construction of highly decorated tricyclic systems in convergent fashion. This application is particularly relevant for medicinal chemistry programs targeting kinase inhibitors, where fused 2-aminopyridine scaffolds are privileged structures with multiple examples of clinical candidates. The compound bridges the gap between fragment-like starting materials and lead-like fused heterocycles in a step-economical manner .

Quote Request

Request a Quote for Methyl 2-amino-3,5-dibromoisonicotinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.